molecular formula C6H4Cl2N2O2 B2355684 3-Amino-4,6-dichloropicolinic acid CAS No. 1073182-87-2

3-Amino-4,6-dichloropicolinic acid

Cat. No.: B2355684
CAS No.: 1073182-87-2
M. Wt: 207.01
InChI Key: OVJPREKPWUUJQJ-UHFFFAOYSA-N
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Description

3-Amino-4,6-dichloropicolinic acid: is a pyridine carboxylic acid derivative. It is known for its use as a selective herbicide, particularly effective against broadleaf weeds. This compound is part of the picolinic acid family, which includes other herbicides such as clopyralid, picloram, and triclopyr .

Mechanism of Action

Target of Action

3-Amino-4,6-dichloropicolinic acid, also known as Aminopyralid , is a pyridine carboxylic acid herbicide . Its primary targets are broadleaf weeds, especially thistles and clovers . It has been used to control Canada Thistle (Cirsium arvense), a weed in a variety of crops .

Mode of Action

The compound interacts with its targets by stimulating the synthesis of DNA, RNA, and proteins in plants at low concentrations . This stimulation leads to uncontrolled and disordered cell division and growth, eventually resulting in the destruction of the vascular bundles . At high concentrations, it inhibits cell division and growth .

Biochemical Pathways

It is known that the compound interferes with the normal synthesis of dna, rna, and proteins in plants, leading to uncontrolled cell division and growth .

Pharmacokinetics

Aminopyralid is non-volatile, highly soluble in water, and based on its chemical properties, is mobile and has a high potential for leaching to groundwater .

Result of Action

The result of the action of this compound is the control of broadleaf weeds. It causes uncontrolled and disordered cell division and growth in these plants, leading to the destruction of their vascular bundles . This results in the death of the weeds, thereby controlling their population in the treated areas .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, in soil systems lacking oxygen and with a small presence of microorganisms, the herbicide can persist for a long time . The persistence of the herbicide in the soil can vary from 4 days to 287 days, depending on the soil type, local climate, and the microorganisms present in the soil .

Preparation Methods

Synthetic Routes and Reaction Conditions: One method to synthesize 3-Amino-4,6-dichloropicolinic acid involves the reduction of 4-amino-3,5,6-trichloropicolinic acid. This process uses catalytic hydrogenation under specific conditions of temperature, pressure, and pH. The reaction typically involves the use of a palladium on carbon (Pd/C) catalyst and hydrogen gas .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be environmentally friendly, avoiding the use of hazardous reagents like hydrazine and dichloromethane. The reaction conditions are moderate, making the process suitable for mass production with minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4,6-dichloropicolinic acid undergoes various chemical reactions, including:

    Reduction: The reduction of 4-amino-3,5,6-trichloropicolinic acid to produce this compound.

    Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Catalytic Hydrogenation: Using Pd/C and hydrogen gas for reduction reactions.

    Basic Reagents: For substitution reactions, basic reagents like sodium hydroxide can be used.

Major Products:

Scientific Research Applications

Chemistry: 3-Amino-4,6-dichloropicolinic acid is used as a building block in organic synthesis

Biology: In biological research, this compound is used to study the effects of herbicides on plant physiology. It helps in understanding how selective herbicides target specific plant species without affecting others .

Medicine: While primarily used as a herbicide, derivatives of this compound are being explored for potential pharmaceutical applications due to their unique chemical properties.

Industry: The primary industrial application of this compound is in agriculture as a herbicide. It is used to control invasive broadleaf weeds in various crops, ensuring higher yields and better crop quality .

Comparison with Similar Compounds

  • Clopyralid
  • Picloram
  • Triclopyr

Comparison: 3-Amino-4,6-dichloropicolinic acid is unique due to its high selectivity and effectiveness against broadleaf weeds. Compared to clopyralid, picloram, and triclopyr, it offers a more targeted approach with lower toxicity to non-target species. Its environmental profile is also favorable, with lower persistence in soil and water compared to some of its counterparts .

Properties

IUPAC Name

3-amino-4,6-dichloropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O2/c7-2-1-3(8)10-5(4(2)9)6(11)12/h1H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJPREKPWUUJQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Cl)C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

3-Amino-4,6-dichloro-pyridine-2-carbonitrile (121 mg) was dissolved in concentrated sulfuric acid (1 mL) and stirred for 1 h at 100° C. The reaction mixture was cooled to room temperature and water (1 mL) was slowly added. The reaction mixture was warmed again to 100° C. and stirred at this temperature for 2 h. Water was added after cooling to room temperature, the pH was adjusted to ˜10 by addition of solid sodium bicarbonate and the aqueous solution was washed 2× with MTB-ether. The aqueous layer was then adjusted to pH ˜2 by addition of 2 M hydrochloric acid and extracted 3× with ethyl acetate. The combined organic layer was washed with brine, dried over magnesium sulfate and concentrated in vacuum to afford 99 mg of the title compound of the formula
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Synthesis routes and methods II

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